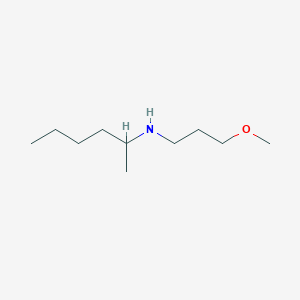
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine
概要
説明
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of amidoximes with esters or carboxylic acids in the presence of a dehydrating agent. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at ambient temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized for higher yields and cost-effectiveness. Large-scale production often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted oxadiazoles.
科学的研究の応用
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine has found applications in several scientific research areas:
Medicinal Chemistry: This compound has been studied for its potential pharmacological properties, including its use as a lead compound in drug discovery.
Material Science: Its derivatives are used in the development of advanced materials, such as polymers and coatings.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
作用機序
The mechanism by which 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
類似化合物との比較
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)propan-2-amine
2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine
2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine
Uniqueness: 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview provides a detailed insight into the compound this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
特性
IUPAC Name |
2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-4-5-9-6(10-11-5)7(2,3)8/h4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENWSPLYWGKMCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1461255.png)

amine](/img/structure/B1461258.png)


![4-[Ethyl(propyl)carbamoyl]benzoic acid](/img/structure/B1461261.png)




